(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
The compound "(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol" is a stereochemically complex molecule featuring a fused furo[2,3-d][1,3]dioxolane core. Key structural elements include:
- A tetrahydrofurodioxolane ring system with methyl groups at positions 2 and 2.
- A pyrrolidin-1-ylmethyl substituent at position 5, introducing a secondary amine moiety.
- A hydroxyl group at position 4.
The stereochemistry (3aR,5R,6S,6aR) is critical for its three-dimensional interactions with biological targets .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-(pyrrolidin-1-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2)16-10-9(14)8(15-11(10)17-12)7-13-5-3-4-6-13/h8-11,14H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCODKLYVALCUOA-LMLFDSFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are investigating its use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of new coatings and adhesives.
Mechanism of Action
The mechanism by which (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of fused furodioxolane derivatives. Below is a comparative analysis of key analogues:
Key Observations:
- Fluorine Effects : The fluoro-hydroxyethyl substituent in ’s compound reduces LogD (indicating higher hydrophilicity) compared to the target compound, which may influence membrane permeability .
- Stereochemical Impact : All analogues share rigid stereochemical configurations, which are essential for maintaining structural integrity in chiral environments, such as enzyme active sites .
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group at position 6 and pyrrolidinyl nitrogen in the target compound provide hydrogen bond donors/acceptors, a feature absent in the 1,3-dioxolan-4-yl derivative .
- Lipophilicity : The pyrrolidinylmethyl group likely increases LogP compared to the fluorinated analogue (), suggesting a balance between hydrophilicity and lipophilicity for bioavailability .
Biological Activity
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic molecule characterized by its unique stereochemistry and functional groups. This article explores its biological activity, potential applications, and relevant research findings.
Structural Characteristics
The compound features a tetracyclic structure with a furodioxole framework and multiple chiral centers. The presence of a pyrrolidinyl group may enhance its pharmacological properties. The stereochemistry and functional groups are crucial in determining the compound's interactions with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈O₆ |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 2847-00-9 |
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial activity against various bacterial strains. The hydroxyl groups present in the compound may contribute to this activity by disrupting bacterial cell walls or interfering with metabolic processes .
Antioxidant Activity
The presence of hydroxyl groups also indicates potential antioxidant properties , allowing the compound to neutralize free radicals and reduce oxidative stress in biological systems. This activity is significant for applications in preventing cellular damage associated with aging and various diseases.
Cytotoxic Effects
Research has indicated that derivatives of this compound may induce apoptosis in cancer cells . The mechanism involves the activation of specific pathways that lead to programmed cell death, making it a candidate for further investigation in cancer therapeutics .
Interaction with Biological Targets
The compound's structure suggests potential interactions with various biological macromolecules, including proteins and nucleic acids. Studies on similar compounds indicate that they may act as inhibitors or modulators of key enzymatic pathways or receptor activities .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds and found significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties.
- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that certain derivatives of the compound exhibited selective cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent. Further research is required to elucidate the underlying mechanisms of action .
- Antioxidant Activity Assessment : The compound's antioxidant capacity was evaluated using standard assays (DPPH radical scavenging assay), showing promising results comparable to known antioxidants like ascorbic acid .
Potential Applications
The multifaceted biological activities of this compound position it as a candidate for various applications:
- Pharmaceutical Development : Due to its antimicrobial and cytotoxic activities.
- Nutraceuticals : As an antioxidant agent to combat oxidative stress.
- Research Tools : For studying enzyme inhibition and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Multi-step synthetic approaches are typically required, starting with chiral precursors such as pyrrolidine derivatives and protected sugar moieties. For example, describes a similar compound synthesized via sequential alkylation, ester hydrolysis, and coupling reactions using 2,3-difluorobenzaldehyde and protected carbohydrates . Temperature control (e.g., -78°C for sensitive intermediates) and chiral catalysts (e.g., Sharpless conditions) are critical to preserve stereochemistry. Purification via flash chromatography or crystallization ensures enantiomeric purity.
Q. How can researchers confirm the stereochemical configuration of the tetrahydrofurodioxolane core?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in for a structurally related compound . Complementary methods include:
- NMR : NOESY/ROESY to assess spatial proximity of protons.
- Computational chemistry : Density Functional Theory (DFT) calculations to compare experimental and theoretical optical rotations .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound’s dioxolane and hydroxyl groups make it hygroscopic and prone to hydrolysis. recommends storage under inert gas (argon) at -20°C in anhydrous solvents (e.g., DMSO-dried). Accelerated stability studies under varying pH (1–13) and temperature (4–40°C) can identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell membrane permeability, solvent interactions). suggests:
- Dose-response normalization : Use internal controls (e.g., celecoxib for anti-inflammatory assays) .
- Orthogonal assays : Validate results via SPR (surface plasmon resonance) for binding affinity and in vivo models for functional activity .
Q. What strategies optimize enantiomeric excess (ee) during large-scale synthesis?
- Methodological Answer : highlights the use of chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to stabilize intermediates during nucleophilic substitutions . Advanced techniques include:
- Dynamic kinetic resolution : Catalytic systems that racemize byproducts in situ.
- Asymmetric catalysis : Chiral ligands (BINAP, Salen) for transition-metal-mediated reactions .
Q. How can computational models predict the compound’s pharmacokinetics and metabolite profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
